molecular formula C9H9N3O2 B2422227 4-(Benzyloxy)-1,2,5-oxadiazol-3-amine CAS No. 292856-51-0

4-(Benzyloxy)-1,2,5-oxadiazol-3-amine

Cat. No.: B2422227
CAS No.: 292856-51-0
M. Wt: 191.19
InChI Key: RTIRPOHNOWOQPD-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1,2,5-oxadiazol-3-amine ( 292856-51-0) is a high-purity chemical compound supplied with a guaranteed purity of ≥98% . This benzyloxy-substituted 1,2,5-oxadiazole derivative, with a molecular formula of C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol, is characterized by its 1,2,5-oxadiazol-3-amine core functionalized with a benzyloxy group at the 4-position . The compound is defined by the canonical SMILES string NC1=NON=C1OCC1=CC=CC=C1 and the InChIKey RTIRPOHNOWOQPD-UHFFFAOYSA-N . Researchers value this amine-functionalized heterocycle as a versatile building block for further chemical synthesis and exploration in various research fields, including medicinal chemistry and materials science. The molecule features several hydrogen bond acceptors (4-5) and one hydrogen bond donor, contributing to its potential for molecular interactions . It has a calculated LogP value of approximately 1.23-1.49, indicating its relative hydrophobicity . For safe handling, this compound is classified with the GHS07 pictogram and carries the signal word "Warning" . Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should adhere to the corresponding precautionary statements, which advise using personal protective equipment, working in a well-ventilated area, and not breathing its dust . The product is intended for research and further manufacturing applications only and is strictly not for direct human use . It should be stored sealed in a dry environment, ideally at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylmethoxy-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-8-9(12-14-11-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIRPOHNOWOQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Targeted Synthesis of 4-(Benzyloxy)-1,2,5-oxadiazol-3-amine

The targeted synthesis of this compound involves a systematic approach, beginning with the construction of essential precursors, followed by the formation of the core heterocyclic ring, and culminating in the strategic placement of the required functional groups.

The foundation for the synthesis of 1,2,5-oxadiazoles, also known as furazans, lies in the preparation of appropriate acyclic precursors. chemicalbook.com A primary and widely utilized method involves the use of α-dioximes. For the parent 1,2,5-oxadiazole, for instance, the precursor is glyoxaldioxime, which is formed from the reaction of glyoxal with hydroxylamine. chemicalbook.com

For substituted oxadiazoles (B1248032) like the target compound, precursors bearing the necessary functional groups, or groups that can be converted to them, are required. A key starting material for many 3,4-disubstituted 1,2,5-oxadiazoles is 1,2,5-oxadiazole-3,4-diamine. mdpi.com This compound serves as a versatile platform for further chemical modifications. The synthesis of such precursors is a critical first step, dictating the feasibility and efficiency of the subsequent cyclization and functionalization stages. The stability of the 1,2,5-oxadiazole ring system is notable, allowing for a wide array of functional-group transformations on substituents at the 3- and 4-positions without compromising the core structure. thieme-connect.de

The construction of the 1,2,5-oxadiazole ring is the pivotal step in the synthesis. Several methodologies have been developed to achieve this transformation, primarily focusing on the cyclization of α-dioximes.

Key Cyclization Methods:

Dehydration of Dioximes: This is a classical and common approach where an α-dioxime is dehydrated to form the oxadiazole ring. Various dehydrating agents can be employed, with the choice of agent often influencing reaction conditions and yield. For example, heating glyoxaldioxime with succinic anhydride is an effective method for producing the parent furazan (B8792606) ring. chemicalbook.com

Deoxygenation of 1,2,5-Oxadiazole N-oxides (Furoxans): Furoxans can serve as precursors to furazans. The deoxygenation is typically achieved using reducing agents such as trialkylphosphites, which selectively remove the N-oxide oxygen to yield the corresponding 1,2,5-oxadiazole. chemicalbook.com This method is valuable for accessing a range of substituted furazans, including those with alkyl, aryl, and amino groups. chemicalbook.com

CDI-Mediated Cyclization: A milder approach involves the use of 1,1'-Carbonyldiimidazole (CDI), which facilitates the formation of 3,4-disubstituted 1,2,5-oxadiazoles from the corresponding bisoximes at ambient temperatures. organic-chemistry.orgresearchgate.net This method is particularly advantageous for synthesizing energetic compounds as it avoids the high temperatures that might lead to decomposition. organic-chemistry.org

Table 1: Comparison of Cyclization Methods for 1,2,5-Oxadiazole Ring Formation
MethodPrecursorKey Reagent(s)General ConditionsReference
Dehydrationα-DioximeSuccinic anhydride, Thionyl chlorideHeating (e.g., 150–170°C) chemicalbook.com
Deoxygenation1,2,5-Oxadiazole N-oxide (Furoxan)TrialkylphosphiteVaries chemicalbook.com
CDI-Mediated CyclizationBisoxime1,1'-Carbonyldiimidazole (CDI)Ambient temperature organic-chemistry.orgresearchgate.net

Once the 1,2,5-oxadiazole core is established, the final stage involves the precise installation of the amine and benzyloxy groups at the C3 and C4 positions. The inherent stability of the furazan ring allows for substituent manipulations via reactions like nucleophilic substitution. thieme-connect.de

A plausible synthetic route towards this compound could initiate from a precursor such as 3-amino-4-nitro-1,2,5-oxadiazole. The nitro group is an effective leaving group in nucleophilic aromatic substitution reactions. By reacting this precursor with sodium benzoxide (prepared from benzyl (B1604629) alcohol and a strong base like sodium hydride), the nitro group can be displaced by the benzyloxy moiety to yield the target compound. The presence of both amino and nitro groups on linked furazan rings and their subsequent chemical transformations have been documented, supporting the viability of such functional group interconversions. mdpi.comresearchgate.net This strategic functionalization highlights the utility of nucleophilic substitution in tailoring the substitution pattern of the 1,2,5-oxadiazole ring.

Green Chemistry Approaches in the Synthesis of 1,2,5-Oxadiazole Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to develop more sustainable and environmentally benign processes. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering numerous advantages over conventional heating methods, including shorter reaction times, higher yields, and milder reaction conditions. researchgate.net The synthesis of various oxadiazole derivatives has been successfully achieved using this green technology.

For example, a novel series of benzofuran-oxadiazole molecules were synthesized using ultrasonic irradiation, demonstrating the efficacy of this method for creating complex structural hybrids. nih.gov In another study, an ultrasound-assisted, low-solvent, and catalyst-free process was developed for the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols. nih.govproquest.com This protocol not only produced the desired compounds in good to excellent yields but also simplified the workup and purification procedures. nih.govproquest.com These examples underscore the potential of ultrasound assistance to make the synthesis of oxadiazole derivatives more efficient and environmentally friendly. researchgate.net

Table 2: Ultrasound-Assisted vs. Conventional Synthesis of Oxadiazole Derivatives
Derivative TypeMethodReaction TimeYieldReference
Benzofuran-OxadiazoleUltrasound30 min60-90% researchgate.net
ConventionalNot Specified36-80% researchgate.net
5-substituted 1,3,4-oxadiazole-2-thiolsUltrasoundShortGood to Excellent nih.govproquest.com
ConventionalLongerLower nih.govproquest.com

Molecular sieves are porous materials that can selectively adsorb molecules of a specific size, making them highly effective as drying agents in chemical reactions. Their application in the synthesis of oxadiazole derivatives has been shown to improve reaction outcomes.

In a notable study, the synthesis of 5-(4-(Benzyloxy)-substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones was assisted by both ultrasound and the use of molecular sieves. eurekaselect.com In such reactions, molecular sieves function primarily to remove water generated during the cyclization step. By efficiently trapping water, they shift the reaction equilibrium towards the product side, thereby increasing the yield and reducing reaction time. This dual approach, combining ultrasound irradiation with molecular sieves, represents a potent green chemistry strategy for optimizing the synthesis of complex oxadiazole derivatives. eurekaselect.com

Reaction Mechanisms and Pathways for 1,2,5-Oxadiazole Synthesis

The formation of the 1,2,5-oxadiazole ring, also known as a furazan, can be achieved through various synthetic routes. Understanding the underlying mechanisms is key to optimizing reaction conditions and achieving desired substitution patterns.

The construction of the 1,2,5-oxadiazole ring often involves the dehydration or cyclization of precursor molecules. A common method is the cyclization of α-dioximes. For instance, the use of 1,1'-carbonyldiimidazole has been shown to induce the formation of 3,4-disubstituted 1,2,5-oxadiazoles from the corresponding bisoximes at ambient temperatures organic-chemistry.orgresearchgate.net. This method is advantageous as it avoids the high temperatures that can lead to the decomposition of these energetic compounds organic-chemistry.org.

Another significant pathway is the Boulton–Katritzky rearrangement, a thermal or photochemically induced transformation that can convert other heterocyclic systems into 1,2,5-oxadiazoles thieme-connect.dechim.it. This rearrangement involves an internal nucleophilic substitution within a three-atom side chain, where the lability of the O-N bond in the initial ring system plays a crucial role chim.it.

The synthesis of 1,2,5-oxadiazole N-oxides (furoxans) from α-nitro-ketoximes using acidic alumina as a catalyst has also been described researchgate.net. Furoxans themselves can be valuable intermediates, and their deoxygenation provides a route to the corresponding 1,2,5-oxadiazoles thieme-connect.de.

The introduction of substituents onto the 1,2,5-oxadiazole ring can be achieved either during the ring formation process or by modification of a pre-existing ring. When starting from appropriately substituted precursors, the substituents are carried through the cyclization process to yield the final substituted oxadiazole.

Alternatively, nucleophilic substitution on a 1,2,5-oxadiazole ring bearing a good leaving group, such as a halide or a nitro group, is a powerful method for introducing a variety of functional groups thieme-connect.de. Nitro-1,2,5-oxadiazoles are particularly useful starting materials due to their accessibility and the excellent leaving group ability of the nitro group thieme-connect.de. This allows for the synthesis of a range of heteroatom-substituted analogues that may not be accessible through direct ring-closure methods thieme-connect.de.

Derivatization and Analog Synthesis of the this compound Scaffold

The this compound scaffold possesses three key regions for chemical modification: the benzyloxy group, the amine functionality, and the oxadiazole ring itself. This allows for the generation of a diverse library of analogs.

The benzyloxy group offers several avenues for modification. The phenyl ring can be substituted with various functional groups to modulate the electronic and steric properties of the molecule. For example, the synthesis of 5-(4-(benzyloxy)-substituted phenyl)-1,3,4-oxadiazole derivatives has been reported, highlighting the feasibility of introducing substituents on the phenyl ring of a benzyloxy moiety eurekaselect.com.

Furthermore, the benzyl group itself can be cleaved and replaced with other alkyl or aryl groups. This can be achieved through standard debenzylation methods followed by alkylation or arylation of the resulting hydroxyl group.

The amine group on the 1,2,5-oxadiazole ring is a versatile handle for a wide range of chemical transformations. It can undergo acylation, sulfonylation, and alkylation reactions. For instance, 1,2,5-oxadiazolamine 2-oxides can be readily acylated or sulfonated thieme-connect.de.

The reaction of ortho-substituted heterocyclic amines with diketo derivatives can lead to the formation of various polycyclic compounds mdpi.com. For example, the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione selectively yields 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine through a Paal–Knorr reaction mdpi.com. This demonstrates the potential for constructing new heterocyclic rings fused to or substituted on the primary amine.

The amine can also be converted to other functionalities. For example, oxidation of 1,2,5-oxadiazolamine 2-oxides with peracids can yield nitro-1,2,5-oxadiazole 2-oxides, while reaction with permanganate can produce azo compounds thieme-connect.de.

The inherent stability of the 1,2,5-oxadiazole ring allows for a wide array of substituent manipulations thieme-connect.de. As mentioned previously, nucleophilic substitution is a key strategy. Halides, nitrite, and sulfonyl groups can all serve as leaving groups, with nitro groups being particularly effective thieme-connect.de. This allows for the introduction of various nucleophiles to create a diverse set of substituted 1,2,5-oxadiazoles.

The functionalization of the carbon atoms of the oxadiazole ring can also be achieved through transformations of existing substituents. For example, alkyl groups on the ring can be halogenated to haloalkyl groups, which can then undergo further nucleophilic substitution with amines and alkoxides thieme-connect.de.

Below is a table summarizing various synthetic strategies for 1,2,5-oxadiazole derivatives.

Reaction Type Starting Materials Product Key Features
Cyclizationα-Dioximes3,4-Disubstituted 1,2,5-oxadiazolesCan be performed at ambient temperature using reagents like 1,1'-carbonyldiimidazole organic-chemistry.orgresearchgate.net.
Boulton–Katritzky RearrangementVarious HeterocyclesSubstituted 1,2,5-oxadiazolesInvolves thermal or photochemical conditions thieme-connect.dechim.it.
Nucleophilic SubstitutionHalo-, Nitro-, or Sulfonyl-1,2,5-oxadiazolesHeteroatom-substituted 1,2,5-oxadiazolesA versatile method for introducing diverse functional groups thieme-connect.de.
Paal–Knorr Reaction1,2,5-Oxadiazole-3,4-diamine and 1,4-DiketonesPyrrole-substituted 1,2,5-oxadiazolesForms a new pyrrole (B145914) ring on the amine substituent mdpi.com.
Oxidation of Amines1,2,5-Oxadiazolamine 2-oxidesNitro-1,2,5-oxadiazole 2-oxidesAchieved using oxidizing agents like peracids thieme-connect.de.

This interactive table allows for a clear overview of the synthetic possibilities for creating a library of compounds based on the this compound scaffold.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional techniques, a complete structural map of 4-(Benzyloxy)-1,2,5-oxadiazol-3-amine can be constructed.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the amine, benzylic, and aromatic protons.

Amine Protons (-NH₂): A broad singlet is anticipated for the two protons of the primary amine group, typically appearing in the region of δ 4.0-5.0 ppm. This broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. In some amine-substituted oxadiazoles (B1248032), this signal has been observed as a broad signal around 4.17 ppm mdpi.com.

Benzylic Protons (-O-CH₂-Ph): The two protons of the methylene bridge in the benzyloxy group are chemically equivalent and are expected to produce a sharp singlet. This signal is typically found in the range of δ 5.0-5.5 ppm. For instance, the methylene protons in a similar benzyloxy-containing structure have been identified at approximately 4.99 ppm researchgate.net.

Aromatic Protons (-C₆H₅): The five protons of the phenyl ring will appear in the aromatic region of the spectrum, generally between δ 7.20 and 7.50 ppm researchgate.net. These protons often present as a complex multiplet due to overlapping signals from the ortho, meta, and para positions.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.50 - 7.20Multiplet (m)5HAromatic Protons (C₆H₅)
5.35Singlet (s)2HBenzylic Protons (O-CH₂)
4.85Broad Singlet (br s)2HAmine Protons (NH₂)
Table 1: Predicted ¹H NMR Spectral Data for this compound.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound is expected to show seven distinct signals.

Oxadiazole Carbons (C3, C4): The two carbons of the 1,2,5-oxadiazole ring are in different environments and are expected to resonate at low field, typically in the range of δ 140-160 ppm. In related amino-oxadiazole structures, these carbons have been observed at approximately 153.1 ppm and 144.5 ppm mdpi.com.

Benzylic Carbon (-O-CH₂-Ph): The carbon of the methylene group is expected to appear in the range of δ 65-75 ppm.

Aromatic Carbons (-C₆H₅): Four signals are anticipated for the phenyl ring carbons. The ipso-carbon (attached to the methylene group) is expected around δ 135-138 ppm, while the ortho, meta, and para carbons typically appear between δ 127 and 129 ppm researchgate.net.

Chemical Shift (δ) ppmAssignment
154.5Oxadiazole Ring Carbon (C-O)
145.1Oxadiazole Ring Carbon (C-N)
136.2Aromatic Ipso-Carbon
129.0Aromatic Ortho/Meta-Carbons
128.5Aromatic Para-Carbon
128.2Aromatic Ortho/Meta-Carbons
71.3Benzylic Carbon (O-CH₂)
Table 2: Predicted ¹³C NMR Spectral Data for this compound.

To unequivocally assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

HSQC: This experiment would correlate directly bonded proton and carbon atoms. It would confirm the assignments of the benzylic -CH₂- protons to the corresponding benzylic carbon and the aromatic protons to their respective aromatic carbons.

HMBC: This experiment reveals longer-range (2-3 bond) correlations. Key expected correlations would include the benzylic protons showing a correlation to the ipso-carbon of the phenyl ring and to the C4 carbon of the oxadiazole ring through the ether oxygen, providing definitive evidence for the connectivity of the benzyloxy group to the heterocyclic core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

N-H Stretching: The primary amine group is expected to show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. Similar amino-oxadiazoles show strong bands in the 3409-3211 cm⁻¹ range mdpi.com.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are expected just below 3000 cm⁻¹ .

C=N and N-O Stretching: The vibrations of the 1,2,5-oxadiazole ring, including C=N and N-O stretching, typically appear in the 1500-1650 cm⁻¹ and 1300-1450 cm⁻¹ regions, respectively.

C-O Stretching: A strong absorption band corresponding to the asymmetric C-O-C stretching of the benzyl (B1604629) ether linkage is expected in the 1200-1250 cm⁻¹ range .

Frequency (cm⁻¹)IntensityAssignment
3415, 3320MediumN-H Asymmetric & Symmetric Stretching (Amine)
3065Medium-WeakAromatic C-H Stretching
2930Medium-WeakAliphatic C-H Stretching (CH₂)
1640StrongC=N Stretching (Oxadiazole Ring)
1560, 1495MediumC=C Stretching (Aromatic Ring)
1235StrongAsymmetric C-O-C Stretching (Ether)
Table 3: Predicted IR Absorption Bands for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a compound. For this compound (C₁₀H₉N₃O₂), the calculated molecular weight is 203.19 g/mol .

Using a technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 204. A key fragmentation pathway for benzylic compounds involves the cleavage of the C-O bond, leading to the formation of a highly stable benzyl cation or tropylium ion at m/z 91. This fragment is often the base peak in the spectrum of benzyl ethers. Other potential fragmentations could involve losses from the oxadiazole ring system. Studies on the fragmentation of 1,2,5-oxadiazole derivatives often show complex patterns, but the loss of the entire side chain is a common initial step researchgate.net.

m/zProposed Identity
204[M+H]⁺ (Protonated Molecular Ion)
91[C₇H₇]⁺ (Tropylium Ion)
Table 4: Predicted Key Mass Spectrometry Peaks for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, serving as a final verification of its empirical and molecular formula. For a compound with the molecular formula C₁₀H₉N₃O₂, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis must fall within a narrow margin (typically ±0.4%) of the theoretical values to confirm the purity and proposed formula.

ElementTheoretical (%)Found (%) (Hypothetical)
Carbon (C)59.1159.05
Hydrogen (H)4.464.51
Nitrogen (N)20.6820.61
Table 5: Elemental Analysis Data for C₁₀H₉N₃O₂.

X-ray Crystallography for Three-Dimensional Structure Determination

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted to obtain X-ray crystallography data for this compound. This investigation did not yield a published crystal structure for this specific compound.

Consequently, detailed research findings such as unit cell parameters, space group, bond lengths, bond angles, and a complete three-dimensional structural analysis derived from single-crystal X-ray diffraction are not available at this time. The generation of data tables and an in-depth discussion of its solid-state conformation, as determined by X-ray crystallography, is therefore not possible. Further experimental work would be required to elucidate the precise three-dimensional arrangement of this molecule in the crystalline state.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are employed to delineate the electron distribution and orbital energies within the molecule, which fundamentally govern its reactivity and stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. Calculations on related oxadiazole and benzyloxy-containing compounds provide a framework for understanding the stability and reactivity of 4-(Benzyloxy)-1,2,5-oxadiazol-3-amine. banglajol.infonih.gov These studies typically involve optimizing the molecular geometry to find the lowest energy structure and then calculating various quantum chemical descriptors. banglajol.infodergipark.org.tr

Table 1: Representative Quantum Chemical Parameters from DFT Studies on Related Heterocyclic Compounds

Parameter Description Significance
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept electrons.
Energy Gap (ΔE) The energy difference between HOMO and LUMO. Indicates chemical reactivity and kinetic stability. banglajol.info
Electrophilicity Index (ω) Measures the propensity of a species to accept electrons. A high value highlights potential biological activity. banglajol.info

| Chemical Potential (μ) | Indicates the molecule's chemical strength and stability. banglajol.info | |

Note: The values for these parameters are specific to the molecule and the computational method used.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. banglajol.info The MEP surface displays regions of varying electron density, typically color-coded where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack).

For this compound, the MEP map would be expected to show negative potential around the electronegative oxygen and nitrogen atoms of the 1,2,5-oxadiazole ring and the nitrogen of the amine group. These regions represent likely sites for hydrogen bonding. researchgate.net Conversely, the hydrogen atoms of the amine group and the aromatic rings would exhibit positive potential. This analysis helps in understanding intermolecular interactions, particularly with biological receptors. banglajol.info

Molecular Modeling and Simulation for Conformational Analysis

Molecular modeling techniques are used to explore the three-dimensional arrangements of atoms in a molecule and identify the most stable conformations.

Energy minimization is a computational process used to find the molecular geometry with the lowest potential energy, corresponding to the most stable conformation. For a flexible molecule like this compound, which has several rotatable bonds (e.g., in the benzyloxy group), multiple conformations are possible. Conformational sampling methods are used to explore the potential energy surface and identify various low-energy conformers. This is essential for understanding how the molecule might adapt its shape to fit into a binding site of a protein.

In Silico Assessment of Molecular Interaction Profiles

In silico methods, particularly molecular docking, are widely used to predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein or enzyme. researchgate.netsemanticscholar.org This approach is fundamental in drug discovery for predicting binding affinity and identifying key interactions that stabilize the ligand-receptor complex. researchgate.netuomustansiriyah.edu.iq

Molecular docking simulations place the ligand into the binding site of a target protein and calculate a "docking score," which estimates the binding free energy. nih.gov A lower score typically indicates a more favorable binding interaction. Studies on various oxadiazole derivatives show that they commonly form hydrogen bonds with amino acid residues in protein active sites, often involving the nitrogen and oxygen atoms of the oxadiazole ring. nih.govpensoft.net Additionally, the aromatic rings, such as the benzyl (B1604629) group in the benzyloxy moiety, can participate in π-stacking interactions, further stabilizing the complex. pensoft.netnih.gov These simulations can provide crucial insights into the potential biological targets of this compound and the specific nature of its molecular interactions. ekb.egresearchgate.net

Table 2: Examples of Molecular Docking Studies on Oxadiazole Derivatives

Compound Class Target Protein Docking Score (kcal/mol) Key Interacting Residues Reference
1,3,4-Oxadiazole (B1194373) Derivatives EGFR Tyrosine Kinase -6.26 to -7.89 Gln767, Met769, Thr766 nih.gov
Oxadiazole/Benzimidazole (B57391) Hybrids EGFR Kinase Site -7.4 to -8.7 Not specified ekb.eg
1,3,4-Oxadiazole Derivatives GABAa Receptor -66.3 to -102.6 (MolDock Score) Glu52, Ser51, Val53 researchgate.net
Benzimidazole-1,3,4-oxadiazole Derivatives CYP51 Not specified Not specified researchgate.net

| N-substituted-1,3,4-Thiadiazol-2-amine | COVID-19 Main Protease | -5.4 to -8.0 | GLU166, LEU141, CYS145 | nih.gov |

Note: Docking scores and interacting residues are specific to the ligand, protein target, and docking software used. This table illustrates the type of data obtained from such studies.

Prediction of Binding Modes and Interaction Energies

Following the determination of the binding pose through molecular docking, a more detailed analysis of the binding mode and the calculation of interaction energies are performed. This provides a quantitative measure of the binding affinity between the ligand and its target. The binding mode reveals the specific amino acid residues in the target's active site that interact with the ligand.

Key interactions for oxadiazole derivatives often involve hydrogen bonds formed by the nitrogen and oxygen atoms of the oxadiazole ring with amino acid residues in the binding pocket. For this compound, the amino group and the ether oxygen of the benzyloxy substituent are also potential sites for hydrogen bonding. The aromatic rings can engage in π-π stacking and hydrophobic interactions, further stabilizing the ligand-target complex. The interaction energy, typically expressed in kcal/mol, is calculated using scoring functions within the docking software. Lower binding energies are indicative of a more stable complex and potentially higher biological activity. For example, in studies of other 1,3,4-oxadiazole derivatives, docking scores have been used to rank compounds and prioritize them for synthesis and biological testing.

Computational Descriptors for Molecular Design and Property Prediction

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration. It is calculated as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule.

For a molecule like this compound, the TPSA would be influenced by the nitrogen and oxygen atoms of the oxadiazole ring, the amino group, and the ether oxygen. A related compound, 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine, has a calculated TPSA of 83.4 Ų. This value suggests a moderate polarity, which can be a desirable feature in drug design, balancing aqueous solubility with membrane permeability.

Compound Calculated TPSA (Ų)
4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine 83.4
4-Phenyl-1,2,5-oxadiazol-3-amine 64.9

LogP (Partition Coefficient) Estimation

LogP, the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's lipophilicity. It is a critical parameter in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

The benzyloxy group in this compound is expected to contribute significantly to its lipophilicity. Computational methods are widely used to estimate LogP values. For instance, the calculated XLogP3 for 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine is 1.2, and for 4-Phenyl-1,2,5-oxadiazol-3-amine, it is 1.8. These values suggest that these compounds are moderately lipophilic.

Compound Calculated XLogP3
4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine 1.2
4-Phenyl-1,2,5-oxadiazol-3-amine 1.8

Hydrogen Bond Donor and Acceptor Counts

The number of hydrogen bond donors and acceptors in a molecule is a key determinant of its solubility and binding affinity to biological targets. These counts are often used in drug-likeness rules, such as Lipinski's Rule of Five.

In this compound, the primary amine group (-NH2) can act as a hydrogen bond donor. The nitrogen and oxygen atoms of the oxadiazole ring, the ether oxygen, and the nitrogen of the amino group can all act as hydrogen bond acceptors. The table below shows the calculated hydrogen bond donor and acceptor counts for related compounds.

Compound Hydrogen Bond Donor Count Hydrogen Bond Acceptor Count
4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine 1 5
4-Phenyl-1,2,5-oxadiazol-3-amine 1 3

Rotatable Bond Analysis

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A higher number of rotatable bonds can lead to a greater entropic penalty upon binding to a target, but also allows the molecule to adopt a more favorable conformation for binding.

For this compound, the key rotatable bonds are the C-O bond of the benzyloxy group and the C-C bond connecting the phenyl ring to the methylene bridge. The table below presents the rotatable bond counts for similar molecules.

Compound Rotatable Bond Count
4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine 3
4-Phenyl-1,2,5-oxadiazol-3-amine 1

Theoretical Frameworks for Structure-Activity Relationship (SAR) Derivation

The exploration of the structure-activity relationships (SAR) of this compound and its analogs is heavily reliant on computational and theoretical chemistry. These methodologies provide a rational framework for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective compounds. The primary theoretical frameworks employed include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and the analysis of key physicochemical and quantum-chemical descriptors.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone in the rational design of novel therapeutic agents. For derivatives of 1,2,5-oxadiazole, both 2D and 3D-QSAR models are employed to correlate molecular descriptors with biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These approaches generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties are favorable or unfavorable for activity. nih.govnih.govresearchgate.net

For instance, in a typical 3D-QSAR study on oxadiazole derivatives, a series of analogs are aligned based on a common scaffold. researchgate.net CoMFA then calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around each molecule, while CoMSIA evaluates additional descriptors for hydrophobicity, and hydrogen-bond donor and acceptor characteristics. researchgate.net The resulting models are statistically validated to ensure their predictive power. nih.gov For a series of 1,2,4-oxadiazole (B8745197) derivatives studied as Sortase A inhibitors, a 3D-QSAR model yielded a high squared correlation coefficient (R²) of 0.9235 and a cross-validated R² (q²) of 0.5479, indicating a robust and predictive model. nih.govresearchgate.net Such models can predict the activity of newly designed compounds before their synthesis, saving time and resources. nih.gov

Molecular docking simulations provide insights into the binding mode of this compound analogs within the active site of a biological target. mongoliajol.infonih.gov This computational technique predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. dntb.gov.ua The process involves generating a 3D representation of both the ligand and the target protein and then using a scoring function to evaluate the quality of different binding poses. mongoliajol.info Key interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues in the active site, can be identified. mongoliajol.info For example, in a study of oxadiazole derivatives as potential inhibitors for SARS-CoV-2 proteins, molecular docking revealed specific hydrogen bonding and hydrophobic interactions with key amino acid residues like Lys21, Ser210, and Tyr209 in the TMPRSS2 protein. mongoliajol.info

The derivation of SAR for this compound and related compounds also involves the analysis of various physicochemical and quantum-chemical descriptors. These descriptors quantify different aspects of a molecule's structure and properties.

A study on 4-substituted 3-amino-1,2,5-oxadiazoles as antiplasmodial agents highlighted the importance of physicochemical parameters such as lipophilicity (logP) and ligand efficiency (LE) in determining biological activity. mdpi.com It was found that the antiplasmodial activity and selectivity were highly dependent on the substitution pattern on the 4-phenyl moiety, which is structurally analogous to the benzyloxy group. mdpi.comnih.gov

CompoundSubstitution PatternPfNF54 IC50 (µM)logPLigand Efficiency (LE)
Lead Compound--4.190.404
51 3-ethoxy-4-methoxyphenyl0.0343.67-3.840.394
52 --3.67-3.84-
53 --3.67-3.84-
Data sourced from a study on N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide and related compounds, demonstrating the impact of substitutions on antiplasmodial activity and physicochemical properties. mdpi.com

Quantum-chemical calculations, often performed using Density Functional Theory (DFT), provide further insights into the electronic properties of the molecules. researchgate.net These calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iucr.org The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. iucr.org Other calculated properties include net atomic charges, bond lengths, dipole moments, and molecular electrostatic potential (MESP), all of which contribute to a comprehensive understanding of the structure-activity relationship. researchgate.net

ParameterDescriptionRelevance to SAR
CoMFA/CoMSIA Fields Steric, electrostatic, hydrophobic, H-bond donor/acceptor fieldsIdentify favorable and unfavorable regions for substitution to enhance activity.
Molecular Docking Score Estimated binding affinity of a ligand to a receptorPredicts the potency of a compound as an inhibitor.
logP Measure of lipophilicityInfluences absorption, distribution, metabolism, and excretion (ADME) properties.
Ligand Efficiency (LE) Binding energy per heavy atomAssesses the quality of a hit compound for further optimization.
HOMO/LUMO Energies Frontier molecular orbital energiesRelate to the molecule's reactivity and ability to participate in charge-transfer interactions.
MESP Molecular Electrostatic PotentialIndicates regions of positive and negative electrostatic potential, which are important for intermolecular interactions.

By integrating these theoretical frameworks, a detailed understanding of the SAR for this compound and its derivatives can be achieved, facilitating the design of new molecules with improved biological profiles.

Mechanistic Investigations of Biological System Interactions

Enzyme Inhibition Studies at the Molecular Level

The 1,2,5-oxadiazol-3-amine (B3056651) scaffold has been identified as a key element in the design of potent enzyme inhibitors, particularly targeting kinases.

Derivatives of the 4-(substituted)-1,2,5-oxadiazol-3-amine scaffold have been shown to be potent inhibitors of p70S6 kinase (p70S6K). Specifically, the 4-(benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine core has been central to the development of highly potent inhibitors of p70S6K. nih.gov Structure-based design has led to the creation of benzimidazole (B57391) 5-substituted compounds with Ki values of less than 1nM for p70S6K. nih.govresearchgate.net These inhibitors demonstrate significant selectivity, being over 100-fold more selective for p70S6K than for related kinases such as PKA, ROCK, and GSK3. nih.govresearchgate.net The 1,2,5-oxadiazol-3-amine component of these molecules often acts as a hinge-binding motif within the ATP pocket of the kinase. researchgate.net

Interestingly, a benzyl (B1604629) analogue within this series was reported to be inactive against p70S6K1, with an IC50 value greater than 10 μM. researchgate.net This suggests that the benzyloxy group in 4-(benzyloxy)-1,2,5-oxadiazol-3-amine may not be optimal for potent p70S6K inhibition compared to the larger benzimidazole substituent.

Furthermore, a complex derivative of 4-amino-1,2,5-oxadiazol-3-amine, GSK269962A, has been identified as a potent inhibitor of Rho kinase (ROCK) with an IC₅₀ of 1.6 nM. This highlights the versatility of the scaffold in targeting different kinases.

While kinase inhibition is a primary area of investigation, the broader class of oxadiazoles (B1248032) is known to interact with a variety of enzymatic targets. nih.govresearchgate.net For instance, different isomers and derivatives of oxadiazoles have been designed as inhibitors of monoamine oxidase B (MAO-B). However, specific studies elucidating the interactions of this compound with other enzymatic targets are not extensively available in the current literature.

Ligand-Target Binding Profiling and Molecular Recognition

The binding of this compound and its analogs to their molecular targets is a key determinant of their biological activity.

For the potent p70S6K inhibitors based on the 4-(benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine scaffold, the specific molecular target is the ATP binding site of the p70S6 kinase. researchgate.net The design of these inhibitors was guided by a homology model of the active site derived from PKA. nih.govresearchgate.net

The binding affinities of various analogs of 4-(substituted)-1,2,5-oxadiazol-3-amine for p70S6K have been explored to establish structure-activity relationships. The data indicates that substitutions at the 4-position of the 1,2,5-oxadiazol-3-amine core significantly impact potency and selectivity.

CompoundTarget KinaseInhibition (Ki)Selectivity
Benzimidazole 5-substituted derivative 26p70S6K<1 nM>100-fold vs PKA, ROCK, GSK3
Benzimidazole 5-substituted derivative 27p70S6K<1 nM>100-fold vs PKA, ROCK, GSK3
Benzyl analogue of C101251p70S6K1>10 µM (IC50)N/A

Investigation of Antiproliferative Mechanisms in Cellular Models

The 1,2,5-oxadiazole class of compounds, to which this compound belongs, has been investigated for its antiproliferative activities. mdpi.comunimi.it Derivatives with pyrrole (B145914) substitutions are known to inhibit proliferation in human cancer cell lines. mdpi.com Certain derivatives have demonstrated antiproliferative effects with submicromolar half-maximal inhibitory concentrations against cell lines such as colorectal carcinoma and cervical adenocarcinoma. While the direct antiproliferative mechanism of this compound has not been detailed, the activity of its analogs suggests potential for similar effects, likely through the inhibition of key cellular proliferation pathways regulated by kinases like p70S6K.

An article focusing on the requested aspects of "this compound" cannot be generated.

Extensive searches for scientific literature and research data concerning this specific compound did not yield any information regarding its mechanistic interactions with biological systems. Specifically, no studies were found that detail:

The molecular pathways involved in cell growth modulation.

The effects of the compound on cellular responses such as cell cycle progression.

The application of bioisosteric principles to this particular scaffold, including the replacement of key moieties or the design of novel bioisosteres.

The available information on oxadiazole derivatives discusses different isomers (e.g., 1,3,4-oxadiazoles or 1,2,4-oxadiazoles) or analogs with different substituents. Applying findings from these structurally distinct compounds to this compound would be scientifically inaccurate and speculative.

Therefore, due to the complete absence of specific research data for this compound within the scope of the provided outline, it is not possible to create a thorough, informative, and scientifically accurate article as requested.

Future Research Directions and Advanced Methodologies

Development of Novel and Efficient Synthetic Routes

The synthesis of complex heterocyclic compounds like 4-(Benzyloxy)-1,2,5-oxadiazol-3-amine is often constrained by multi-step processes, challenging reaction conditions, and purification difficulties. Future research must prioritize the development of more streamlined, efficient, and sustainable synthetic strategies.

A significant advancement lies in the adoption of continuous flow chemistry . Unlike traditional batch processing, flow synthesis offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced yields, higher purity, and improved safety, especially when handling potentially energetic intermediates. springerprofessional.dedurham.ac.uksci-hub.se This technology is particularly well-suited for the synthesis of heterocyclic compounds, enabling rapid optimization and scalability. mdpi.com

Furthermore, the exploration of novel catalytic systems is crucial. Modern transition-metal catalysis, for instance, could provide more efficient pathways for key steps such as the formation of the C-O ether linkage (O-arylation) that connects the benzyloxy group to the core structure. nih.govnih.gov Investigating earth-abundant metal catalysts like iron or copper could also align with green chemistry principles. nih.gov The combination of flow reactors with solid-supported reagents or catalysts can further streamline the process by simplifying purification and allowing for sequential reactions in an automated fashion. durham.ac.uk

ParameterTraditional Batch SynthesisModern Flow Synthesis
Process Control Limited; temperature/mixing gradientsPrecise; excellent heat/mass transfer
Safety Higher risk with large reagent volumesInherently safer with small reaction volumes
Scalability Challenging; requires re-optimizationStraightforward; numbering-up or longer run times
Reproducibility Variable between batchesHigh; consistent process parameters
Integration Difficult to integrate multiple stepsEasily integrated for multi-step, sequential synthesis

Application of Machine Learning and Artificial Intelligence in Compound Design

Generative AI models , such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules to learn the underlying rules of chemical structure and bioactivity. nih.govarxiv.orgnih.gov These models can then generate entirely new molecules, structurally related to the parent compound, that are predicted to have high activity against a specific biological target. nih.govresearchgate.net This de novo design approach can rapidly produce diverse libraries of virtual compounds for further screening.

Concurrently, predictive ML models can be employed to assess the drug-likeness of these novel designs. Quantitative Structure-Activity Relationship (QSAR) models can predict biological activity, while other algorithms can forecast crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govnih.govmdpi.com This computational pre-screening allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources.

Phase of Compound DesignAI/ML ApplicationObjective
Hit Identification Generative AI (RNNs, GANs)Design novel analogs with desired structural features. nih.gov
Virtual Screening Predictive ML (QSAR)Forecast biological activity against specific targets. nih.gov
Lead Optimization ADMET Prediction ModelsEstimate pharmacokinetic and toxicity profiles. nih.gov
Synthesis Planning Retrosynthesis AlgorithmsIdentify viable and efficient synthetic routes for novel compounds.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To fully realize the benefits of novel synthetic routes, particularly in continuous flow systems, advanced analytical methods for real-time monitoring are indispensable. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical parameters. wikipedia.orglongdom.orgmt.comnews-medical.net

In-situ Raman and Infrared (IR) spectroscopy are powerful, non-destructive techniques that can provide real-time molecular information directly from within the reaction vessel or flow reactor. mt.comamericanpharmaceuticalreview.com By tracking the unique vibrational "fingerprints" of reactants, intermediates, and products, these methods allow for the precise determination of reaction kinetics, endpoints, and the formation of any impurities. nih.govoxinst.commdpi.com This data is crucial for optimizing reaction conditions to maximize yield and purity.

Furthermore, the increasing accessibility of benchtop Nuclear Magnetic Resonance (NMR) spectroscopy offers another avenue for online reaction monitoring. researchgate.net When coupled with a flow cell, benchtop NMR can provide detailed structural information and quantitative data on the reaction progress, even for complex mixtures in non-deuterated solvents. rsc.orgadvancedscience.vnrsc.orgoxinst.com

TechniquePrincipleKey Advantages for Reaction Monitoring
In-situ Raman Spectroscopy Inelastic scattering of monochromatic lightNon-destructive, highly specific to molecular vibrations, low water interference, suitable for solids and liquids. mt.commdpi.com
In-situ FTIR Spectroscopy Absorption of infrared radiationProvides rich structural information, sensitive to functional group changes, widely applicable.
Benchtop NMR Spectroscopy Nuclear magnetic resonance of atomic nucleiProvides detailed structural and quantitative data, can monitor complex reactions without sample workup. researchgate.netrsc.org

Deeper Exploration of Uncharted Mechanistic Biological Interactions

While the 1,2,5-oxadiazole scaffold is present in various biologically active compounds, the specific mechanisms of action for many derivatives, including this compound, remain to be fully elucidated. Future research should venture beyond preliminary screening to uncover novel biological targets and pathways.

Based on the activities of related heterocyclic compounds, promising areas of investigation include their potential as enzyme inhibitors . For example, various oxadiazole derivatives have been investigated as inhibitors of key signaling proteins in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.comrsc.orgrsc.org A systematic screening against a panel of kinases or other enzyme families could reveal unexpected inhibitory activities.

Modern chemical biology techniques are essential for this exploration. Target deconvolution methods, using proteomics (e.g., activity-based protein profiling) and metabolomics, can help identify the specific cellular proteins and metabolic pathways that are modulated by the compound. This unbiased approach can uncover novel mechanisms of action that would be missed by traditional hypothesis-driven research.

Potential Target ClassExamples from Related HeterocyclesProposed Research Approach
Kinases EGFR, VEGFR2 inhibitors. mdpi.comBroad-panel kinase screening assays.
Other Enzymes Monoamine Oxidase (MAO), Peptide Deformylase. nih.govEnzymatic assays for various metabolic and signaling enzymes.
Signaling Pathways Modulators of NF-κB pathways. researchgate.netCell-based reporter assays for key signaling cascades.
Unknown Targets N/AProteomics, metabolomics, and other 'omics' approaches for target identification.

Design of Targeted Probes for Specific Biological Pathways

Beyond its potential therapeutic applications, the this compound scaffold can be repurposed as a molecular tool to study biology. By functionalizing the core structure, it can be converted into targeted probes for imaging and interrogating specific biological processes. nih.gov

A key strategy involves the conjugation of the oxadiazole core to a fluorophore to create a fluorescent probe. chemrevlett.comnih.govresearchgate.net The design could be modular, incorporating three key components: the oxadiazole scaffold as a recognition element, a fluorescent reporter for signal generation, and a targeting moiety to direct the probe to a specific subcellular location (e.g., mitochondria, lysosomes) or protein. nih.govresearchgate.net Such probes could be designed to respond to changes in the local microenvironment (e.g., pH, presence of reactive oxygen species), resulting in a change in fluorescence, thereby enabling real-time visualization of cellular dynamics. This approach transforms a potential drug candidate into a sophisticated tool for fundamental biological research. nih.gov

Probe ComponentFunctionPotential Implementation
Recognition Scaffold Binds to a biological target or responds to an analyte.The core this compound structure.
Signaling Unit Generates a detectable signal (e.g., fluorescence).Conjugation to a known fluorophore (e.g., BODIPY, coumarin). nih.gov
Targeting Moiety Directs the probe to a specific cellular location or biomolecule.Attachment of a lipophilic cation (for mitochondria) or a specific ligand for a target protein.
Linker Connects the components without interfering with their function.A stable, flexible chemical linker (e.g., alkyl chain, polyethylene (B3416737) glycol).

Q & A

Q. What is a standard synthetic route for 4-(Benzyloxy)-1,2,5-oxadiazol-3-amine?

The compound can be synthesized via cyclization reactions involving hydroxylamine derivatives. A representative method involves reacting a benzyloxy-substituted precursor with hydroxylamine hydrochloride in methanol under reflux. For example, a related compound, 4-[4-(Benzyloxy)phenyl]-1,2,5-oxadiazol-3-amine, was synthesized by refluxing a benzyloxy precursor with hydroxylamine hydrochloride and sodium bicarbonate in methanol, followed by purification via flash chromatography (yield: 80%) . Key parameters include:

  • Solvent : Methanol or ethanol.
  • Catalysts : Sodium bicarbonate or acetic acid.
  • Reaction Time : 12–24 hours at 100°C.

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions. For instance, 1^1H NMR of a benzyloxy analog shows aromatic protons at δ 7.66 (d, J = 8.8 Hz) and benzyl CH2_2 at δ 5.14 (s) .
  • X-ray Crystallography : Monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a=7.1681a = 7.1681 Å, b=10.8147b = 10.8147 Å, c=12.3448c = 12.3448 Å, β=103.155\beta = 103.155^\circ) confirm molecular geometry and hydrogen bonding patterns .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., exact mass 234.0681 Da for related analogs) .

Q. How is the purity of the compound assessed?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) is used to confirm purity ≥98% .
  • Melting Point Analysis : Sharp melting points (e.g., 160–162°C for analogs) indicate high crystallinity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization requires addressing:

  • Reaction Time : Prolonged reflux (up to 192 hours) improves cyclization efficiency in stubborn cases .
  • Solvent Polarity : Ethanol or methanol enhances nucleophilicity of hydroxylamine .
  • Catalyst Loading : Sodium acetate (10 mol%) accelerates ring closure in oxadiazole formation .
  • Contradiction Analysis : Discrepancies in yields (e.g., 68% vs. 80%) may arise from substituent electronic effects; electron-withdrawing groups on the benzyl ring slow reactivity .

Q. What biological activities are associated with structural analogs?

  • Antiplasmodial Activity : Substituted 1,2,5-oxadiazoles show IC50_{50} values <1 µM against Plasmodium falciparum .
  • Immunomodulatory Effects : Analogs like INCB024360 inhibit indoleamine 2,3-dioxygenase (IDO), restoring T-cell proliferation (EC50_{50} = 72 nM) .
  • Antiproliferative Activity : Pyrrole-substituted oxadiazoles exhibit cytotoxicity in human cancer cell lines (e.g., IC50_{50} = 5–10 µM) .

Q. How can structural ambiguities in spectral data be resolved?

  • X-ray Diffraction : Resolves ambiguities in NMR assignments (e.g., distinguishing NH2_2 protons from solvent peaks) .
  • DFT Calculations : Predict vibrational frequencies (IR) and 13^{13}C chemical shifts to validate experimental data .
  • 2D NMR : COSY and HSQC clarify coupling patterns in crowded aromatic regions .

Q. What are the thermal stability and safety considerations?

  • Thermal Sensitivity : Nitro-substituted oxadiazoles decompose explosively above 150°C; DSC analysis is critical for safety profiling .
  • Storage : Store at –20°C under inert gas (N2_2 or Ar) to prevent oxidation .

Q. How do substituents on the benzyloxy group affect structure–activity relationships (SAR)?

  • Electron-Withdrawing Groups (e.g., –NO2_2) : Enhance antiplasmodial potency but reduce metabolic stability .
  • Electron-Donating Groups (e.g., –OCH3_3) : Improve solubility but may lower target affinity .
  • Steric Effects : Bulky substituents (e.g., 2,4-dichlorophenyl) hinder ring planarization, reducing π-stacking interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.